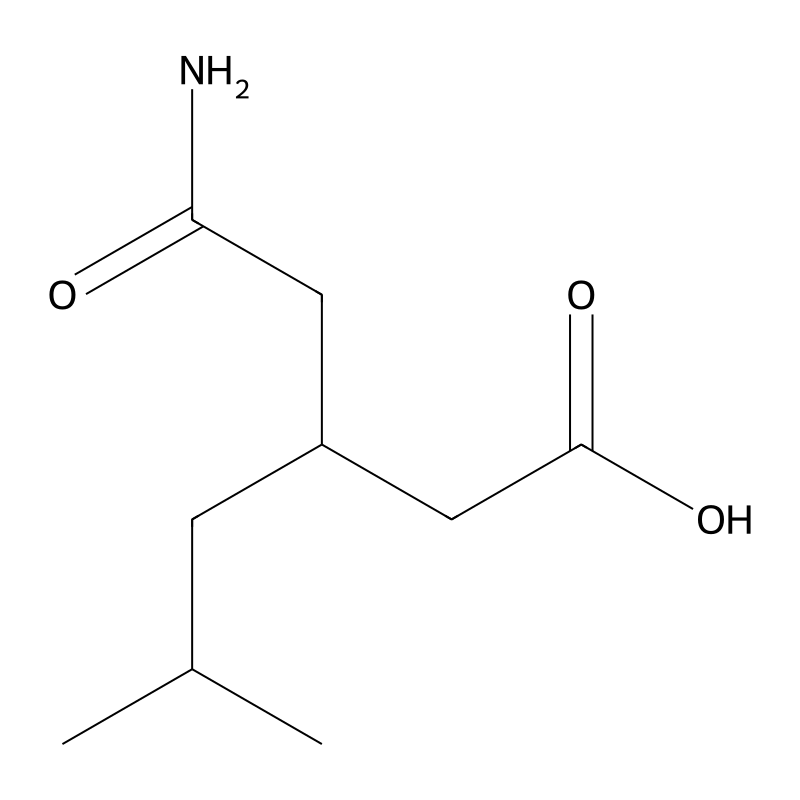

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Proteomics Research

Scientific Field: Proteomics

Summary of the Application: The compound is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.

Application in Molecularly Imprinted Membranes

Scientific Field: Biochemistry

Summary of the Application: The compound has been used in the development of molecularly imprinted membranes.

Methods of Application: A supermacroporous molecularly imprinted membrane (MIM) was prepared via cryopolymerization using a functionalized ionic liquid as functional monomer and bovine serum albumin (BSA) as the template.

3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C₉H₁₇NO₃. It features a hexanoic acid backbone substituted with an amino group and a keto group, specifically located at the 3-position and the 2-position of the side chain, respectively. This compound is notable for its structural complexity, which includes a branched alkyl chain and functional groups that contribute to its biological activity and potential applications in pharmaceuticals and biochemistry.

The chemical reactivity of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is influenced by its functional groups. Key reactions include:

- Amidation: The amino group can react with carboxylic acids to form amides, which are important in drug synthesis.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various chemical applications.

- Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of simpler compounds.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid exhibits significant biological activity. It has been studied for its potential effects on the central nervous system, particularly as a modulator of neurotransmitter systems. Its structural similarity to other bioactive compounds suggests that it may interact with specific receptors or enzymes, although detailed mechanisms remain to be fully elucidated.

The synthesis of 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid can be achieved through various methods:

- Ammonium Hydroxide Reaction: A common synthetic route involves reacting appropriate precursors with ammonium hydroxide under controlled conditions, yielding the target compound with moderate efficiency .

- Multi-step Synthesis: More complex synthetic pathways may involve several steps, including protection-deprotection strategies and coupling reactions to introduce the amino and keto functionalities.

The efficiency of these methods can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

Interaction studies have focused on understanding how 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid interacts with biological systems. Preliminary findings suggest that it may modulate neurotransmitter activity, potentially acting on receptors involved in mood regulation and cognitive function. Further research is needed to clarify these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Aminomethyl-5-methylhexanoic acid | C₉H₁₈N₂O₂ | Contains an additional amino group |

| Pregabalin | C₈H₁₄N₂O₂ | Used for neuropathic pain; similar action mechanism |

| Gabapentin | C₉H₁₁N₂O₂ | Anticonvulsant; shares structural motifs |

Uniqueness: 3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid is unique due to its specific combination of amino and keto functionalities within a hexanoic framework, which may confer distinct pharmacological properties compared to other similar compounds.